molecular formula C17H27NO B1389329 3-(Sec-butoxy)-N-(cyclohexylmethyl)aniline CAS No. 1040685-79-7

3-(Sec-butoxy)-N-(cyclohexylmethyl)aniline

Cat. No.: B1389329
CAS No.: 1040685-79-7
M. Wt: 261.4 g/mol
InChI Key: KZSXVIVGNDCMEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Sec-butoxy)-N-(cyclohexylmethyl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a sec-butoxy group attached to the benzene ring and a cyclohexylmethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Sec-butoxy)-N-(cyclohexylmethyl)aniline typically involves the following steps:

    Formation of the sec-butoxy group: This can be achieved by reacting sec-butyl alcohol with an appropriate halogenating agent to form sec-butyl halide.

    Attachment of the sec-butoxy group to aniline: The sec-butyl halide is then reacted with aniline in the presence of a base to form 3-(sec-butoxy)aniline.

    Introduction of the cyclohexylmethyl group: Finally, the 3-(sec-butoxy)aniline is reacted with cyclohexylmethyl chloride in the presence of a base to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Sec-butoxy)-N-(cyclohexylmethyl)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogenating agents, alkylating agents, and acylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield amines.

Scientific Research Applications

3-(Sec-butoxy)-N-(cyclohexylmethyl)aniline has various scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It may be used in the study of biological processes and interactions due to its structural features.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Sec-butoxy)-N-(cyclohexylmethyl)aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-(Sec-butoxy)aniline: Lacks the cyclohexylmethyl group.

    N-(Cyclohexylmethyl)aniline: Lacks the sec-butoxy group.

    3-(Tert-butoxy)-N-(cyclohexylmethyl)aniline: Contains a tert-butoxy group instead of a sec-butoxy group.

Uniqueness

3-(Sec-butoxy)-N-(cyclohexylmethyl)aniline is unique due to the presence of both the sec-butoxy and cyclohexylmethyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-butan-2-yloxy-N-(cyclohexylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO/c1-3-14(2)19-17-11-7-10-16(12-17)18-13-15-8-5-4-6-9-15/h7,10-12,14-15,18H,3-6,8-9,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZSXVIVGNDCMEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=CC=CC(=C1)NCC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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